Lipophilicity (logP) Differentiation: Bn-5FU vs. 5‑FU
1‑Benzyl‑5‑fluorouracil exhibits a calculated logP of approximately 0.72, which is roughly 1.6 log units higher (i.e., more lipophilic) than the parent compound 5‑fluorouracil [1]. This difference is directly attributable to the N1‑benzyl substituent. Although no direct experimental comparison of cellular uptake between Bn‑5FU and 5‑FU is currently available, the class‑level inference from highly lipophilic 5‑FU analogs is that increased lipophilicity correlates with enhanced passive diffusion across cell membranes, potentially altering intracellular accumulation and the effective concentration required for cytotoxicity [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 0.72 (calculated, XLogP3) |
| Comparator Or Baseline | 5‑Fluorouracil (5‑FU): logP = –0.89 (PubChem) |
| Quantified Difference | ΔlogP ≈ +1.61 (Bn‑5FU more lipophilic) |
| Conditions | Computational prediction (XLogP3) vs. experimentally determined logP for 5‑FU |
Why This Matters
For medicinal chemistry and prodrug design campaigns, lipophilicity is a key determinant of passive membrane permeability and oral bioavailability; Bn‑5FU offers a chemically defined, more lipophilic scaffold for SAR studies that 5‑FU alone cannot provide.
- [1] PubChem. 1‑Benzyl‑5‑fluorouracil (CID 563429). XLogP3 value. Accessed April 2026. View Source
- [2] Marchal, J. A.; et al. Growth inhibition, G₁‑arrest, and apoptosis in MCF‑7 human breast cancer cells by novel highly lipophilic 5‑fluorouracil derivatives. Investigational New Drugs 2004, 22, 379–389. View Source
